Cas no 2034429-31-5 (1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine)
1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine Chemical and Physical Properties
Names and Identifiers
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- 1-((2-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
- 1-(2-fluorophenyl)sulfonyl-4-thiophen-3-yloxypiperidine
- 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
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- Inchi: 1S/C15H16FNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-5-12(6-9-17)20-13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2
- InChI Key: MRZJNDCHOIALTJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1F)(N1CCC(CC1)OC1=CSC=C1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 460
- XLogP3: 3.1
- Topological Polar Surface Area: 83.2
1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6563-0462-2μmol |
1-(2-fluorobenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine |
2034429-31-5 | 90%+ | 2μl |
$57.0 | 2023-04-23 | |
| Life Chemicals | F6563-0462-5μmol |
1-(2-fluorobenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine |
2034429-31-5 | 90%+ | 5μl |
$63.0 | 2023-04-23 | |
| Life Chemicals | F6563-0462-1mg |
1-(2-fluorobenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine |
2034429-31-5 | 90%+ | 1mg |
$54.0 | 2023-04-23 | |
| Life Chemicals | F6563-0462-2mg |
1-(2-fluorobenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine |
2034429-31-5 | 90%+ | 2mg |
$59.0 | 2023-04-23 | |
| Life Chemicals | F6563-0462-3mg |
1-(2-fluorobenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine |
2034429-31-5 | 90%+ | 3mg |
$63.0 | 2023-04-23 | |
| Life Chemicals | F6563-0462-4mg |
1-(2-fluorobenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine |
2034429-31-5 | 90%+ | 4mg |
$66.0 | 2023-04-23 | |
| Life Chemicals | F6563-0462-5mg |
1-(2-fluorobenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine |
2034429-31-5 | 90%+ | 5mg |
$69.0 | 2023-04-23 |
1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
Introduction to 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine (CAS No. 2034429-31-5)
1-((2-Fluorophenylsulfonyl)-4-(thiophen-3-yloxy)piperidine) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2034429-31-5, represents a promising candidate for further exploration in drug discovery and development, particularly in the quest for novel therapeutic agents.
The molecular structure of 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine incorporates several key pharmacophoric elements that make it an attractive scaffold for medicinal chemistry. The presence of a fluorophenyl group and a sulfonyl moiety contributes to its potential biological activity, while the thiophen-3-yloxy substituent adds another layer of complexity that may influence its interactions with biological targets. These structural features are reminiscent of molecules that have shown efficacy in various therapeutic areas, including central nervous system disorders, inflammation, and cancer.
In recent years, there has been a growing interest in the development of piperidine-based compounds due to their favorable pharmacokinetic properties and potential for oral bioavailability. The piperidine ring in 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine serves as a versatile backbone that can be modified to enhance specific biological activities. Researchers have been exploring various derivatives of piperidine to identify new drugs with improved efficacy and reduced side effects.
The fluorophenyl group is particularly noteworthy in this context, as fluorine atoms are known to modulate the metabolic stability and binding affinity of pharmaceutical compounds. The introduction of fluorine into aromatic rings can lead to enhanced binding interactions with biological targets, making fluorinated compounds valuable in drug design. In particular, the sulfonyl group attached to the fluorophenyl ring in this compound may contribute to its ability to interact with proteins and enzymes involved in disease pathways.
The sulfonyl moiety is another critical feature of 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine that has been extensively studied in medicinal chemistry. Sulfonyl groups are commonly found in active pharmaceutical ingredients (APIs) due to their ability to enhance binding affinity and metabolic stability. They are particularly effective in targeting enzymes such as kinases and proteases, which are often implicated in various diseases. The presence of a sulfonyl group in this compound suggests that it may have inhibitory effects on such enzymes, making it a potential lead compound for drug development.
The third key structural element is the thiophen-3-yloxy group, which introduces sulfur into the molecular framework. Thiophene derivatives have been widely investigated for their biological activities, including anti-inflammatory, antiviral, and anticancer properties. The incorporation of a thiophene ring into this compound may enhance its interaction with biological targets by providing additional binding sites or by modulating electronic properties. This structural feature also opens up possibilities for further derivatization, allowing researchers to fine-tune the biological activity of the molecule.
Recent studies have highlighted the importance of multifunctional scaffolds in drug discovery, where combinations of different pharmacophoric elements can lead to enhanced therapeutic effects. 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine exemplifies this approach by integrating multiple bioactive moieties into a single molecular entity. Such multifunctional compounds can target multiple pathways simultaneously, potentially leading to more effective treatments with fewer side effects.
In addition to its structural complexity, 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine has shown promise in preclinical studies as a potential therapeutic agent. Initial investigations have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. These findings are particularly encouraging given the growing demand for innovative treatments that address unmet medical needs.
The synthesis of 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in building the necessary molecular framework. These synthetic strategies not only facilitate the preparation of this compound but also provide opportunities for generating libraries of derivatives for further screening.
The pharmacological evaluation of 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is ongoing, with researchers focusing on elucidating its mechanism of action and identifying potential therapeutic applications. In vitro studies have revealed interesting interactions with various biological targets, suggesting that this compound may have broad utility across multiple disease areas. Further preclinical investigations are needed to confirm these findings and explore possible clinical applications.
The development of new drugs is a complex process that requires careful consideration of multiple factors, including safety, efficacy, and pharmacokinetics. 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine represents an exciting example of how structural innovation can lead to novel therapeutic agents with significant potential benefits for patients worldwide.
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